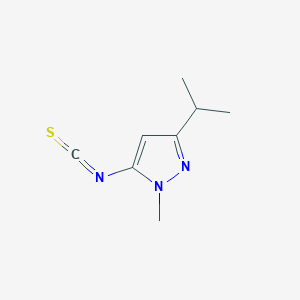![molecular formula C9H7BrN2O2 B13907880 3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position and forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Industrial production methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C-3 position can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Pd-catalyzed decarboxylative arylation, to form complex molecules.
Common reagents used in these reactions include bromine, palladium catalysts, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2-methylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-bromoimidazo[1,2-a]pyridine: A similar compound with bromine substitution but without the carboxylic acid group.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substitutions and functional groups.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
FBYLXPGQSCYHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)


![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)


